molecular formula C11H12N2O3S B13232471 3-(phenylcarbamoyl)-1,3-thiazolidine-4-carboxylic Acid

3-(phenylcarbamoyl)-1,3-thiazolidine-4-carboxylic Acid

Cat. No.: B13232471
M. Wt: 252.29 g/mol
InChI Key: PANGSPQKQJBHDW-UHFFFAOYSA-N
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Description

3-(phenylcarbamoyl)-1,3-thiazolidine-4-carboxylic Acid is an organic compound that belongs to the thiazolidine family. Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a phenylcarbamoyl group attached to the thiazolidine ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(phenylcarbamoyl)-1,3-thiazolidine-4-carboxylic Acid typically involves the reaction of thiazolidine-4-carboxylic acid with phenyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamoyl linkage. The reaction can be represented as follows:

Thiazolidine-4-carboxylic acid+Phenyl isocyanate3-(phenylcarbamoyl)-1,3-thiazolidine-4-carboxylic Acid\text{Thiazolidine-4-carboxylic acid} + \text{Phenyl isocyanate} \rightarrow \text{this compound} Thiazolidine-4-carboxylic acid+Phenyl isocyanate→3-(phenylcarbamoyl)-1,3-thiazolidine-4-carboxylic Acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the compound’s purity and quality. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(phenylcarbamoyl)-1,3-thiazolidine-4-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the phenyl group.

Scientific Research Applications

3-(phenylcarbamoyl)-1,3-thiazolidine-4-carboxylic Acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(phenylcarbamoyl)-1,3-thiazolidine-4-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylcarbamoyl group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, inhibiting their activity. The thiazolidine ring may also participate in binding interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-4-carboxylic Acid: Lacks the phenylcarbamoyl group, resulting in different chemical and biological properties.

    3-(phenylcarbamoyl)-1,3-thiazolidine-2-carboxylic Acid: Similar structure but with the carboxylic acid group at a different position, leading to variations in reactivity and applications.

Uniqueness

3-(phenylcarbamoyl)-1,3-thiazolidine-4-carboxylic Acid is unique due to the specific positioning of the phenylcarbamoyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H12N2O3S

Molecular Weight

252.29 g/mol

IUPAC Name

3-(phenylcarbamoyl)-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C11H12N2O3S/c14-10(15)9-6-17-7-13(9)11(16)12-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,16)(H,14,15)

InChI Key

PANGSPQKQJBHDW-UHFFFAOYSA-N

Canonical SMILES

C1C(N(CS1)C(=O)NC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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